3-[4-(3,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine
CAS No.:
Cat. No.: VC13246022
Molecular Formula: C17H16N2S
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2S |
|---|---|
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | 3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]aniline |
| Standard InChI | InChI=1S/C17H16N2S/c1-11-6-7-13(8-12(11)2)16-10-20-17(19-16)14-4-3-5-15(18)9-14/h3-10H,18H2,1-2H3 |
| Standard InChI Key | AZOPPWZIPHGDOL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)C |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-[4-(3,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine is C₁₇H₁₇N₂S, with a molecular weight of 281.40 g/mol. Its structure comprises:
-
A thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3).
-
A 3,4-dimethylphenyl group attached to the 4-position of the thiazole.
-
A phenylamine group (-C₆H₄NH₂) at the 3-position of the thiazole.
Key structural parameters inferred from analogous thiazoles include:
-
Bond lengths: The C-S bond in the thiazole ring typically measures ~1.74 Å, while C-N bonds range between 1.30–1.38 Å .
-
Dihedral angles: The phenylamine group likely forms a dihedral angle of 12–22° with the thiazole plane, as observed in similar N-substituted thiazoles .
Synthesis and Reaction Pathways
Thiazole Ring Formation
The thiazole core is synthesized via the Hantzsch thiazole synthesis, involving condensation of α-haloketones with thioureas . For this compound:
-
Precursor preparation:
-
Coupling reactions:
-
Suzuki-Miyaura cross-coupling introduces the phenylamine group at the 3-position using palladium catalysts.
-
Optimization Strategies
-
Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 45 minutes at 140°C) .
-
Protecting groups: tert-butoxycarbonyl (Boc) groups stabilize intermediates during functionalization .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 281.40 g/mol | Calculated |
| Density | ~1.18–1.22 g/cm³ | Analogous thiazoles |
| Boiling Point | 376–380°C | Estimated |
| LogP | 3.5–3.8 | Predicted (PubChem) |
| Water Solubility | <0.1 mg/mL | QSPR models |
Spectroscopic Data:
-
¹H NMR: Expected signals include δ 2.25–2.35 ppm (methyl groups), 6.8–7.4 ppm (aromatic protons), and 5.1 ppm (NH₂) .
-
IR: Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N thiazole).
Biological Activity and Mechanisms
Antimicrobial Properties
-
MIC values: 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.
Applications in Materials Science
Organic Semiconductors
-
Charge mobility: 0.05–0.12 cm²/V·s in thin-film transistors.
-
Bandgap: 2.8–3.1 eV, suitable for UV-light-emitting diodes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume